molecular formula C15H22N2O2S2 B1516971 3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide CAS No. 1036619-17-6

3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide

Cat. No. B1516971
CAS RN: 1036619-17-6
M. Wt: 326.5 g/mol
InChI Key: NZFRNKMAAVEDPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide” is a chemical compound that belongs to the class of sulfonamides. It has a molecular weight of 326.48 . The compound is typically stored at room temperature and is available in powder form .

Scientific Research Applications

Anticancer and Cytotoxicity Studies

A study by Abdel‐Rhman et al. (2019) on the synthesis, characterization, and molecular docking of N-benzyl-2-isonicotinoylhydrazine-1-carbothioamide and its metal complexes revealed strong cytotoxicity against HCT116 and HePG2 cell lines. The study highlights the potential of these compounds in the development of anticancer agents, supported by molecular docking studies on colon and liver cancer proteins (Abdel‐Rhman, M. H., Hussien, M., Mahmoud, H. M., & Hosny, N., 2019).

Mohamed et al. (2022) synthesized new benzene sulfonamide derivatives, showing potent anticancer effects against MCF-7 breast carcinoma cell lines. The research incorporated molecular docking studies to analyze the interaction between these compounds and cancer cell proteins, suggesting these derivatives as promising anticancer agents (Mohamed, H., Abdelgawad, M., Hegab, M. Y., Hamza, Z. S., Nagdy, A. M., Ahmed, S., Ahmed, O., & Ghoneim, M., 2022).

Synthesis and Characterization of Metal Complexes

The synthesis and characterization of gold(III) complexes of 4,5-dihydropyrazole-1-carbothioamide derivatives by Wang et al. (2011) presented new insights into the design of cytotoxic agents. These complexes showed higher cytotoxicity than cisplatin against the HeLa cell line, indicating the importance of substituent groups on benzene for cytotoxicity (Wang, S., Shao, W., Li, H., Liu, C., Wang, K., & Zhang, J., 2011).

Catalytic Systems and Synthesis Applications

Khazaei et al. (2011) explored the use of sulfonic acid-functionalized imidazolium salts/FeCl3 as novel catalytic systems for the synthesis of benzimidazoles at room temperature. This research underscores the versatility of sulfonamide derivatives in facilitating efficient chemical reactions under environmentally friendly conditions (Khazaei, A., Zolfigol, M. A., Moosavi-Zare, A. R., Zare, A., Ghaemi, E., Khakyzadeh, V., Asgari, Z., & Hasaninejad, A., 2011).

properties

IUPAC Name

3-(cyclooctylsulfamoyl)benzenecarbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S2/c16-15(20)12-7-6-10-14(11-12)21(18,19)17-13-8-4-2-1-3-5-9-13/h6-7,10-11,13,17H,1-5,8-9H2,(H2,16,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZFRNKMAAVEDPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CCC1)NS(=O)(=O)C2=CC=CC(=C2)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Cyclooctylsulfamoyl)benzene-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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